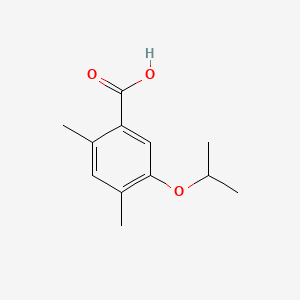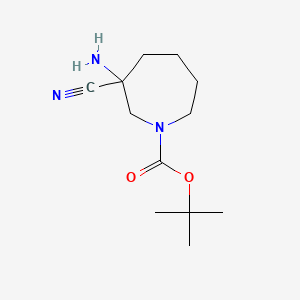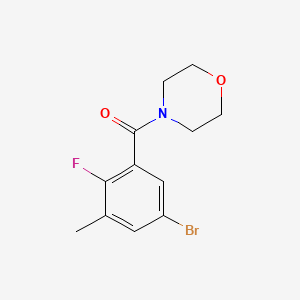
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H13BrFNO2 and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, along with a morpholino group attached to a methanone moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Morpholino Addition: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and catalysts.
Efficient morpholino addition: Utilizing continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the morpholino group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-fluoro-3-methylphenyl)(piperidino)methanone
- (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidino)methanone
- (5-Bromo-2-fluoro-3-methylphenyl)(azepano)methanone
Uniqueness
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of bromine, fluorine, and morpholino groups enhances its potential as a versatile intermediate in chemical synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H13BrFNO2 |
|---|---|
Molekulargewicht |
302.14 g/mol |
IUPAC-Name |
(5-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO2/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
SGDVZWGHRIOFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)



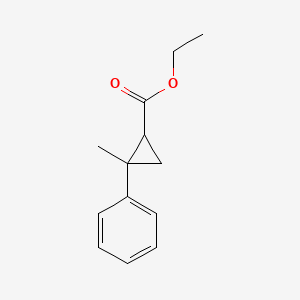

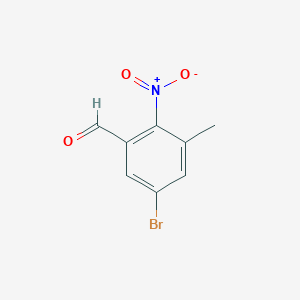
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)


![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)

